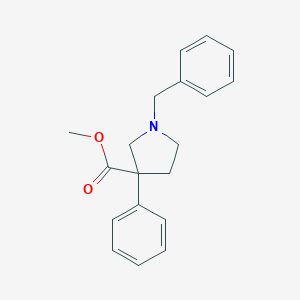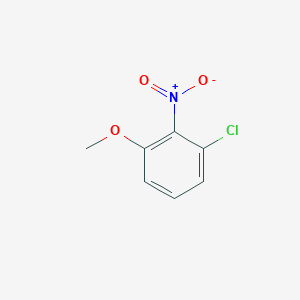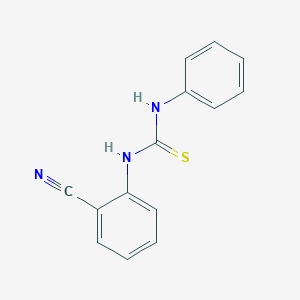
N-(2-cyanophenyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-N'-phenylthiourea, also known as CPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-cyanophenyl)-N'-phenylthiourea has been found to inhibit the activity of various enzymes, including tyrosine kinase, DNA topoisomerase, and HIV-1 reverse transcriptase. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Efectos Bioquímicos Y Fisiológicos
N-(2-cyanophenyl)-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. N-(2-cyanophenyl)-N'-phenylthiourea has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyanophenyl)-N'-phenylthiourea in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research, making it a promising candidate for use in various experiments. However, one limitation of using N-(2-cyanophenyl)-N'-phenylthiourea is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on N-(2-cyanophenyl)-N'-phenylthiourea. One potential area of research is the development of new drugs based on the antitumor, antiviral, and antimicrobial properties of N-(2-cyanophenyl)-N'-phenylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea and its effects on various biological processes. Furthermore, the use of N-(2-cyanophenyl)-N'-phenylthiourea as a fluorescent probe and ligand for metal complexes may have potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-N'-phenylthiourea involves the reaction of aniline with potassium thiocyanate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of N-(2-cyanophenyl)-N'-phenylthiourea can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties, making it a promising candidate for use in the development of new drugs. N-(2-cyanophenyl)-N'-phenylthiourea has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
92165-07-6 |
|---|---|
Nombre del producto |
N-(2-cyanophenyl)-N'-phenylthiourea |
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
1-(2-cyanophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |
Clave InChI |
URXIJEGTYRMMJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



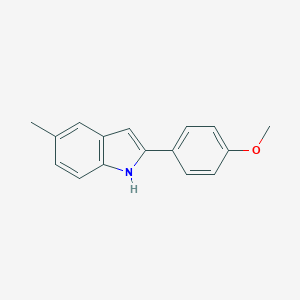
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
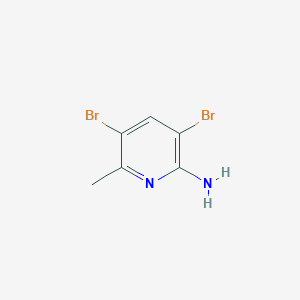
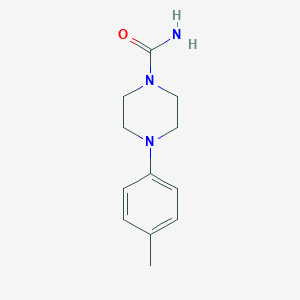
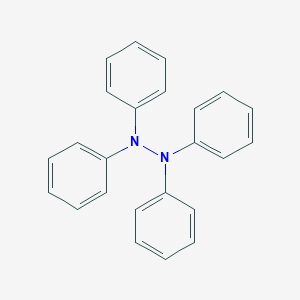
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
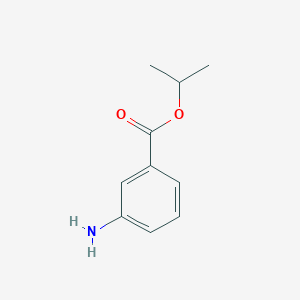
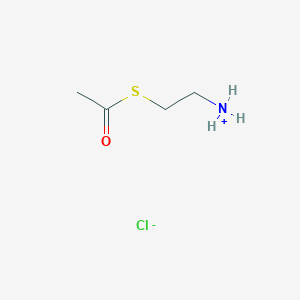
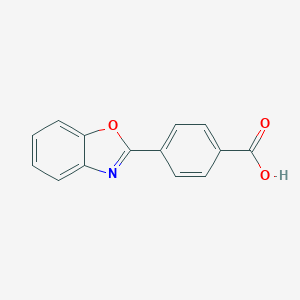
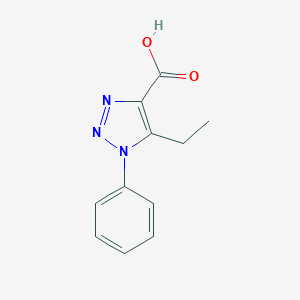
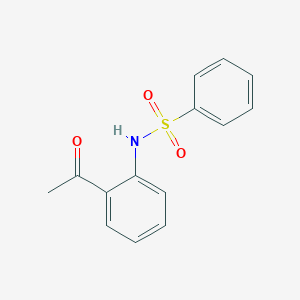
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
